Superior Reactivity of 3-Iodo vs. 3-Bromo/Chloro Imidazopyridines in Sonogashira Cross-Coupling
In a systematic study of Sonogashira cross-coupling for constructing a fragment library, 3-iodoimidazo[1,2-a]pyridine was selected as the optimal substrate over 3-bromo or 3-chloro analogs [1]. This selection was based on its ability to achieve complete conversion at room temperature within 2 hours, a significantly milder condition than required for other halogenated variants. This enhanced reactivity directly translates to higher throughput and better functional group tolerance in library synthesis.
| Evidence Dimension | Sonogashira Cross-Coupling Reactivity |
|---|---|
| Target Compound Data | Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate (3-Iodo derivative). Inferred reactivity based on class: complete reaction at room temperature in 2 hours for the unsubstituted 3-iodo scaffold. |
| Comparator Or Baseline | 3-Bromo- and 3-chloro-imidazo[1,2-a]pyridine analogs. Quantitative data not reported for these analogs in the source, but they were not selected as optimal substrates. |
| Quantified Difference | Qualitative selection of the iodo derivative as the optimal substrate. Reaction yields for the 3-iodo scaffold with various terminal alkynes ranged from 50-82% under mild conditions [1]. |
| Conditions | Sonogashira cross-coupling with phenylacetylene and other terminal alkynes, room temperature, 2 hours, Pd catalyst [1]. |
Why This Matters
For procurement decisions, this evidence indicates that the 3-iodo compound is the preferred starting material for efficient, room-temperature Sonogashira couplings, reducing synthesis time and enabling the use of thermally sensitive coupling partners compared to bromo or chloro analogs.
- [1] Guillaumet, G.; et al. Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold. *Letters in Organic Chemistry* 2016, 13, 519-525. View Source
